molecular formula C6H12O6 B119030 (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 4205-23-6

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B119030
CAS No.: 4205-23-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-CBPJZXOFSA-N
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Description

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C(6)H({12})O(_6). This compound is a crucial energy source for living organisms and plays a vital role in cellular respiration and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods, including:

    Hydrolysis of Polysaccharides: Polysaccharides like starch and cellulose can be hydrolyzed using acids or enzymes to produce glucose. For example, the enzymatic hydrolysis of starch using amylase yields glucose.

    Chemical Synthesis: Glucose can be synthesized from formaldehyde through the Butlerov reaction, which involves the condensation of formaldehyde in the presence of calcium hydroxide.

Industrial Production Methods

Industrially, glucose is primarily produced by the enzymatic hydrolysis of starch. This process involves:

    Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase at high temperatures.

    Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: Glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.

    Reduction: Reduction of glucose with sodium borohydride yields sorbitol.

    Substitution: Glucose can undergo substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.

Common Reagents and Conditions

    Oxidation: Bromine water, nitric acid.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Acetic anhydride, sulfuric acid.

Major Products Formed

    Oxidation: Gluconic acid, glucaric acid.

    Reduction: Sorbitol.

    Substitution: Glucose pentaacetate.

Scientific Research Applications

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:

    Chemistry: Used as a standard for calibration in various analytical techniques.

    Biology: Serves as a primary energy source in cellular respiration studies.

    Medicine: Utilized in the production of intravenous glucose solutions for patients requiring quick energy.

    Industry: Employed in the food industry as a sweetener and in the fermentation industry for the production of ethanol.

Mechanism of Action

Glucose exerts its effects primarily through its role in cellular respiration. It is metabolized via glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of the cell. Key molecular targets include enzymes like hexokinase, phosphofructokinase, and pyruvate kinase, which regulate the glycolytic pathway.

Comparison with Similar Compounds

Similar Compounds

    Fructose: Another hexose sugar with the same molecular formula but a different structure.

    Galactose: An epimer of glucose differing at the fourth carbon.

    Mannose: An epimer of glucose differing at the second carbon.

Uniqueness

Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike fructose, which is metabolized primarily in the liver, glucose is utilized by nearly all cells in the body. Its structure allows it to be easily phosphorylated and integrated into metabolic pathways.

Properties

CAS No.

4205-23-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-CBPJZXOFSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

19163-87-2

Synonyms

gulose
gulose, (D)-isomer
gulose, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

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